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Compound of Interest

Compound Name:
Ethyl 1-methyl-2-oxopiperidine-3-

carboxylate

Cat. No.: B2487771 Get Quote

An In-Depth Technical Guide to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties,

synthesis, reactivity, and handling of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate. It is

intended for researchers, chemists, and professionals in the field of drug development and

organic synthesis who utilize complex heterocyclic intermediates.

Introduction and Molecular Overview
Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (EMOPC) is a heterocyclic organic compound

featuring a piperidine ring system. Its structure is characterized by three key functional groups:

an N-methylated lactam (a cyclic amide), an ethyl ester, and a ketone. The arrangement of the

ketone and ester groups classifies it as a β-keto ester. This combination of functionalities

makes EMOPC a versatile and valuable building block in synthetic organic chemistry,

particularly for constructing more complex molecular architectures relevant to medicinal

chemistry. The piperidine scaffold is a common motif in many pharmaceuticals, and derivatives

like EMOPC serve as key intermediates for introducing specific stereochemical and electronic

features.
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Precise identification and understanding of physical properties are foundational for the effective

use of any chemical reagent. While experimentally determined physical data for EMOPC is not

widely published, we can rely on computed values and data from its close structural analog,

ethyl 2-oxopiperidine-3-carboxylate (the N-unmethylated version), to guide its handling and use

in reactions.

Identifiers
Identifier Value

IUPAC Name ethyl 1-methyl-2-oxopiperidine-3-carboxylate[1]

CAS Number 21576-27-2[1]

Molecular Formula C₉H₁₅NO₃[1]

Molecular Weight 185.22 g/mol [1]

Canonical SMILES CCOC(=O)C1CCCN(C1=O)C[1]

InChIKey RCFIDKPBGWQLTE-UHFFFAOYSA-N[1]

PubChem CID 16719542[1]

Physicochemical Properties
The following table summarizes computed physical properties for EMOPC and experimental

data for its N-H analog, ethyl 2-oxopiperidine-3-carboxylate, for comparative purposes. The N-

methylation is expected to decrease the melting point by removing the potential for

intermolecular hydrogen bonding and may slightly alter the boiling point and density.
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Property

Ethyl 1-methyl-2-
oxopiperidine-3-
carboxylate
(Computed/Predicted)

Ethyl 2-oxopiperidine-3-
carboxylate (Experimental)

Appearance

Predicted to be a colorless to

pale yellow liquid or low-

melting solid

White to off-white crystalline

powder[2]

Melting Point Predicted < 80 °C 80-82 °C[2]

Boiling Point No data available 326 °C at 760 mmHg[2][3]

Density No data available 1.118 g/cm³[2][3]

XLogP3 0.6[1] Not available

Solubility

Expected to be soluble in

common organic solvents

(e.g., DCM, EtOAc, THF,

alcohols)

Soluble in many organic

solvents[3]

Synthesis and Mechanistic Considerations
A robust synthetic route to EMOPC can be logically designed in two primary stages: first, the

synthesis of the key precursor, ethyl 2-oxopiperidine-3-carboxylate, followed by its selective N-

methylation.

Synthesis Pathway Overview
The overall transformation involves the formation of the piperidone ring followed by the

introduction of the N-methyl group. This approach allows for the versatile synthesis of various

N-substituted analogs if desired.
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Step 1: Precursor Synthesis

Step 2: N-Methylation

Diethyl Malonate + Acrylonitrile

Diethyl 2-cyanoethylmalonate

   Base Catalyst
(Michael Addition)

Ethyl 2-oxopiperidine-3-carboxylate

   H₂, Raney Co or Ni
(Reductive Cyclization)

Ethyl 2-oxopiperidine-3-carboxylate

Lactam Enolate (anion)

  Strong Base (e.g., NaH)

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

  Methylating Agent (e.g., CH₃I)

Click to download full resolution via product page

Caption: Two-step synthesis of the target compound.
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Experimental Protocol: N-Methylation of Ethyl 2-
oxopiperidine-3-carboxylate
This protocol describes the second, crucial step. The synthesis of the precursor, ethyl 2-

oxopiperidine-3-carboxylate, is a well-established procedure often referred to as the Albertsm

method, involving the Michael addition of diethyl malonate to acrylonitrile, followed by catalytic

hydrogenation and cyclization[4].

Materials:

Ethyl 2-oxopiperidine-3-carboxylate (1.0 eq)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

Methyl iodide (CH₃I) (1.2 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate (EtOAc)

Procedure:

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

Reagent Addition: Suspend sodium hydride (1.1 eq) in anhydrous THF.

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 2-oxopiperidine-3-

carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30

minutes, maintaining the temperature at 0 °C. Expertise & Experience: The lactam N-H

proton is acidic and will be deprotonated by the strong base NaH. This step is exothermic
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and generates hydrogen gas; slow addition and an inert atmosphere are critical for safety

and to prevent side reactions.

Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for an

additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete

deprotonation, evidenced by the cessation of H₂ evolution.

Methylation: Cool the resulting anion solution back to 0 °C. Add methyl iodide (1.2 eq)

dropwise. Trustworthiness: The use of a slight excess of the electrophile (CH₃I) ensures the

reaction goes to completion. The reaction is an Sₙ2 substitution and is typically rapid.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl

solution at 0 °C. Causality: This step neutralizes any unreacted NaH and protonates any

remaining alkoxides or enolates.

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic

phase. Wash the organic layer sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by flash column chromatography on silica gel

to yield the pure Ethyl 1-methyl-2-oxopiperidine-3-carboxylate.

Spectroscopic Characterization (Predicted)
No definitive, published spectra for EMOPC are readily available. However, a detailed

prediction based on its structure and known spectroscopic principles provides a strong basis for

its characterization.

¹H NMR (in CDCl₃):

~4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).
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~3.5 ppm (t, 1H): Methine proton at the C3 position (-CH-COOEt).

~3.3 ppm (t, 2H): Methylene protons at the C6 position, adjacent to the nitrogen (-CH₂-

N(CH₃)-).

~3.0 ppm (s, 3H): Singlet for the N-methyl protons (-N-CH₃).

~2.1-1.9 ppm (m, 4H): Multiplets for the methylene protons at the C4 and C5 positions.

~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃).

¹³C NMR (in CDCl₃):

~170 ppm: Carbonyl carbon of the lactam (C2).

~168 ppm: Carbonyl carbon of the ethyl ester (-C=O-OEt).

~62 ppm: Methylene carbon of the ethyl ester (-O-CH₂-CH₃).

~55 ppm: Methine carbon at the C3 position.

~50 ppm: Methylene carbon at the C6 position.

~35 ppm: N-methyl carbon (-N-CH₃).

~25-20 ppm: Methylene carbons at C4 and C5.

~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-CH₃).

Infrared (IR) Spectroscopy:

~1740 cm⁻¹: Strong C=O stretch (ester).

~1650 cm⁻¹: Strong C=O stretch (tertiary amide/lactam).

~2950 cm⁻¹: C-H stretching (aliphatic).

Chemical Reactivity and Synthetic Utility
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The reactivity of EMOPC is dictated by the interplay between its lactam and β-keto ester

functionalities.

Key Reaction Pathways

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Enolate Intermediate

Base
(e.g., NaOEt)

Ring-Opened Amino Acid

H₃O⁺ or OH⁻

(harsh conditions)

1-Methyl-3-piperidone

Acid/Heat
(Krapcho Decarboxylation)

C3-Alkylated Product

Electrophile (R-X)

Click to download full resolution via product page

Caption: Principal reactivity pathways for EMOPC.

Acidity and Enolate Formation: The proton at the C3 position is significantly acidic due to the

electron-withdrawing effects of both the adjacent ketone and ester carbonyl groups. This

allows for easy deprotonation with moderately strong bases (e.g., sodium ethoxide) to form a

stable enolate.[5]

C3-Alkylation and Acylation: The enolate is a soft nucleophile and readily participates in Sₙ2

reactions with alkyl halides or acylation with acid chlorides. This provides a powerful method

for introducing substituents at the C3 position, a key strategy in building molecular

complexity.[5]

Lactam Hydrolysis: The amide bond within the lactam ring is stable but can be cleaved under

forcing acidic or basic conditions, leading to ring-opening to form the corresponding amino

acid derivative.
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Decarboxylation: Under certain conditions, particularly with heating in the presence of acid or

specific salts (Krapcho conditions), β-keto esters can undergo hydrolysis and

decarboxylation to yield a ketone. In this case, the product would be 1-methyl-3-piperidone,

another useful synthetic intermediate.

Applications in Research and Drug Development
While specific, large-scale applications of EMOPC are not widely documented, its value lies in

its role as a sophisticated synthetic intermediate. The piperidine ring is a privileged scaffold in

medicinal chemistry, appearing in numerous approved drugs.

Scaffold for Novel Analogs: EMOPC provides a pre-functionalized, N-protected piperidine

ring. The C3-keto-ester moiety can be elaborated into a wide variety of other functional

groups or used as an anchor point for building larger, more complex structures.

Access to 3-Substituted Piperidines: The reactivity at the C3 position allows for the synthesis

of libraries of 3-substituted piperidines, which can be screened for biological activity against

various targets, including GPCRs, ion channels, and enzymes.

Precursor to Fused Heterocycles: The functional groups on EMOPC can be used in

intramolecular cyclization reactions to construct bicyclic and more complex heterocyclic

systems, which are of great interest in drug discovery.

Handling and Safety Precautions
No specific safety data sheet (SDS) is available for Ethyl 1-methyl-2-oxopiperidine-3-
carboxylate. Therefore, it must be handled with the standard precautions for a laboratory

chemical of unknown toxicity. The following recommendations are based on the known hazards

of related β-keto esters and N-alkyl lactams.

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and

nitrile gloves when handling the compound.

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any

potential vapors or aerosols.

In case of Contact:
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Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek

medical attention.

Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing.

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents, acids, and bases.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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